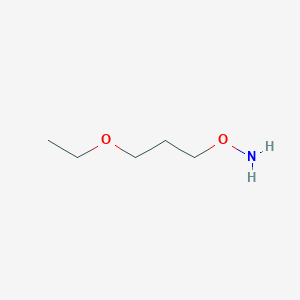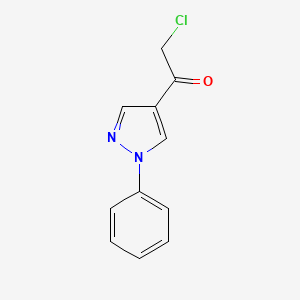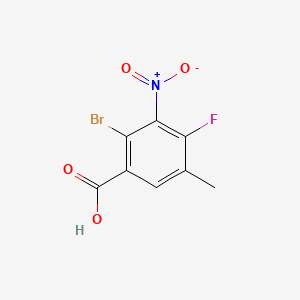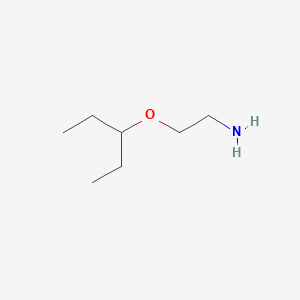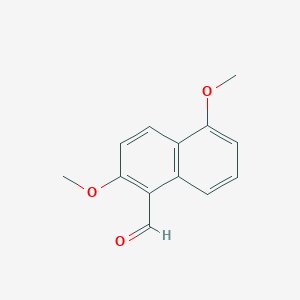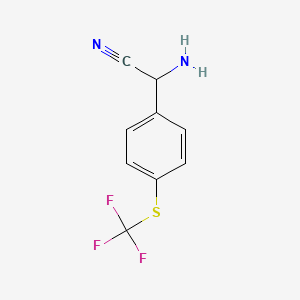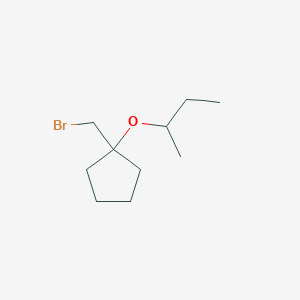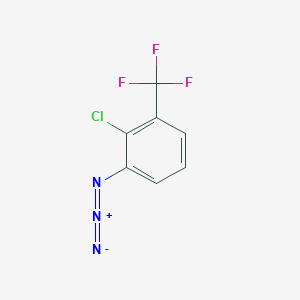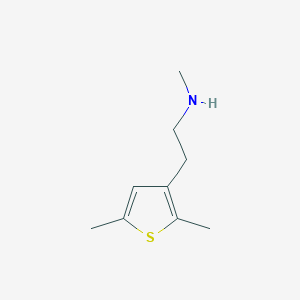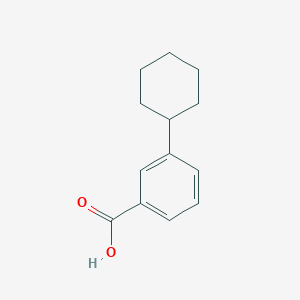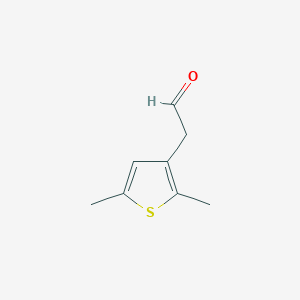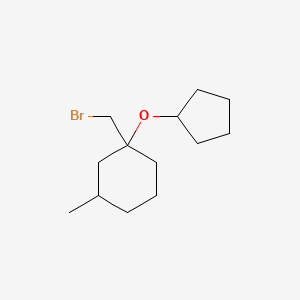![molecular formula C12H17N3O4S B13621771 [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine](/img/structure/B13621771.png)
[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a nitrobenzenesulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Methyl Group: This step involves the alkylation of the pyrrolidine ring using methylating agents under controlled conditions.
Final Amination: The methanamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine
- [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-4-yl]methanamine
Uniqueness
The unique combination of the methyl group, nitrobenzenesulfonyl group, and pyrrolidine ring in [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine distinguishes it from similar compounds. This specific structure imparts unique chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H17N3O4S |
|---|---|
Peso molecular |
299.35 g/mol |
Nombre IUPAC |
[5-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-9-6-10(7-13)8-14(9)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,9-10H,6-8,13H2,1H3 |
Clave InChI |
XNHYZLBNZRVVMN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


